

# Application Notes and Protocols for Cobalt-60 Sterilization of Medical Devices

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Cobalt**-60 gamma irradiation is a widely established and reliable method for the terminal sterilization of medical devices. This method offers excellent penetration capabilities, allowing for the sterilization of devices in their final, sealed packaging. The process is a "cold" sterilization method, meaning it does not generate significant heat, making it suitable for heat-sensitive materials. This document provides detailed application notes and protocols for the validation and implementation of **Cobalt**-60 sterilization, in accordance with international standards such as ISO 11137.

Gamma rays emitted from **Cobalt**-60 interact with the DNA of microorganisms, breaking covalent bonds and rendering them non-viable.[1] This ensures the required Sterility Assurance Level (SAL) is achieved, which is typically a probability of one non-sterile unit per million (10<sup>-6</sup> SAL) for most medical devices.[2]

## **Key Concepts in Cobalt-60 Sterilization**

Sterility Assurance Level (SAL): The probability of a single viable microorganism being present on a device after sterilization. A  $10^{-6}$  SAL is the standard for most medical devices intended for invasive procedures.[2]

kGy (kiloGray): The unit of measurement for the absorbed dose of ionizing radiation.[1]



Bioburden: The population of viable microorganisms on a product prior to sterilization.[3]

Dose Mapping: The process of determining the distribution of absorbed dose within a product load to identify the locations of the minimum and maximum doses.[4]

## Data Presentation: Material Compatibility with Cobalt-60 Irradiation

The selection of materials for medical devices that will be sterilized by gamma radiation is critical, as the radiation can affect the physical and chemical properties of polymers. Below are tables summarizing the effects of various doses of **Cobalt**-60 radiation on commonly used medical-grade polymers.

Table 1: Radiation Tolerance of Common Medical Polymers



Polymer	Typical Sterilization Dose Range (kGy)	Maximum Recommended Dose (kGy)	Observed Effects of Gamma Irradiation
Thermoplastics			
Acrylonitrile Butadiene Styrene (ABS)	25 - 50	1000	Radioresistant due to the protective nature of the Benzene ring structure. High-impact grades may show some degradation at very high doses.[5][6]
Polycarbonate (PC)	25 - 50	1000	Can exhibit yellowing at higher doses, but clarity may recover over time.[5][7]
Polyethylene (HDPE, LDPE)	25 - 50	100 - 200	Generally stable; cross-linking is the dominant effect, which can increase tensile strength.[8][9]
Polymethyl Methacrylate (PMMA)	25 - 50	100	Can undergo structural changes and yellowing at doses between 20-40 kGy, with partial recovery of clarity over time.[5][7]
Polypropylene (PP)	25 - 50	20-60 (Radiation Stabilized)	Prone to chain scission, leading to embrittlement and discoloration. Radiation-stabilized grades show



			improved resistance. [5][8]
Polyvinyl Chloride (PVC)	25 - 50	100	Can cause yellowing and the release of HCI. Tinted formulations can correct for color changes.[5][7]
Polytetrafluoroethylen e (PTFE)	< 10	5	Highly sensitive to radiation, leading to significant degradation and embrittlement.[10]
Thermosets	_		
Epoxies	25 - 50	1000	Generally highly resistant to radiation. [5]
Phenolics	25 - 50	50000	Extremely resistant to radiation effects.[5]
Silicones	25 - 50	50 - 100	Cross-linking is the primary effect, which can increase hardness. Platinumcured silicones are generally more stable than peroxide-cured types.[5][7]
Elastomers			
Natural Rubber	25 - 50	100	Very stable, especially with sulfur or resin cure systems.[5]
Nitrile	25 - 50	200	Generally good resistance.[5]



Table 2: Quantitative Effects of Gamma Irradiation on Polymer Properties

Polymer	Dose (kGy)	Property Change
Polypropylene (PP)	30 - 55	20-30% decrease in molecular weight.[8]
High-Density Polyethylene (HDPE)	30 - 55	Minimal changes in thermal and chemical properties.[8]
Low-Density Polyethylene (LDPE)	30 - 55	Stable thermal and chemical behavior.[8]
Nylon 6.6	25	~5% loss in tensile modulus and yield stress.[11]
Polycarbonate (PC)	> 20	Begins to show yellowing.[8]

## **Experimental Protocols**

Validation of the **Cobalt**-60 sterilization process is essential to ensure that the desired SAL is consistently achieved without compromising the functionality of the medical device. The following are detailed protocols for key validation experiments based on the ISO 11137 standard.

#### **Protocol 1: Bioburden Determination (ISO 11737-1)**

Objective: To determine the population of viable microorganisms on a product prior to sterilization.

#### Methodology:

- Sample Collection: Aseptically collect a statistically representative number of product samples from a production batch.
- Extraction of Microorganisms:
  - Place the entire device or a representative portion into a sterile container with a sterile extraction fluid (e.g., buffered peptone water with a surfactant like Tween 80).



- Use a validated agitation method (e.g., sonication, shaking, or vortexing) to remove microorganisms from the surface of the device. The duration and intensity of agitation should be validated to ensure efficient recovery.
- Enumeration of Microorganisms:
  - Membrane Filtration: Filter a known volume of the extraction fluid through a 0.45 μm membrane filter. Place the filter onto a suitable agar medium (e.g., Tryptic Soy Agar for bacteria and Sabouraud Dextrose Agar for fungi).
  - Pour Plate Method: Pipette a known volume of the extraction fluid (or its dilutions) into a sterile petri dish and pour molten agar medium over it. Swirl to mix and allow to solidify.
- Incubation: Incubate the plates at appropriate temperatures and durations (e.g., 30-35°C for 3-5 days for bacteria and 20-25°C for 5-7 days for fungi).
- Colony Counting and Calculation: Count the number of colony-forming units (CFUs) on the
  plates. Calculate the average bioburden per device, taking into account any dilution factors
  and the recovery efficiency of the extraction method.

## **Protocol 2: Sterility Testing (ISO 11737-2)**

Objective: To determine if viable microorganisms are present on a product after it has been subjected to a sterilization process or a verification dose.

#### Methodology:

- Sample Preparation: Aseptically transfer the irradiated product to a sterile testing environment.
- Direct Immersion:
  - Immerse the entire device or a representative portion in a suitable culture medium (e.g., Tryptic Soy Broth).
  - Ensure the entire surface of the device is in contact with the medium.



- Incubation: Incubate the culture medium with the device at 30-35°C for a minimum of 14 days.
- Observation: Visually inspect the medium for turbidity (cloudiness) at regular intervals during the incubation period. Any turbidity indicates microbial growth.
- Interpretation:
  - No Growth (Clear Medium): The test is considered negative, and the sample is deemed sterile.
  - Growth (Turbid Medium): The test is considered positive, indicating the presence of viable microorganisms.

### **Protocol 3: Dose Mapping**

Objective: To determine the minimum and maximum radiation dose zones within a product load.

#### Methodology:

- Product Load Configuration: Prepare a product load that is representative of the routine production load in terms of density and geometry.
- Dosimeter Placement: Place a sufficient number of dosimeters throughout the product load
  in a three-dimensional grid pattern. Dosimeters should be placed at locations expected to
  receive the minimum and maximum doses, as well as in the center and at the extremities of
  the load.
- Irradiation: Process the product load through the irradiator using the routine cycle parameters.
- Dosimeter Reading: After irradiation, retrieve and read the dosimeters to determine the absorbed dose at each location.
- Data Analysis: Analyze the dose data to identify the locations of the minimum (Dmin) and maximum (Dmax) absorbed doses. This information is used to establish routine monitoring



locations and to ensure that the sterilization dose is delivered to all parts of the product while not exceeding the maximum acceptable dose for the materials.

### **Protocol 4: Sterilization Dose Setting and Substantiation**

There are several methods outlined in ISO 11137-2 to establish or substantiate a sterilization dose. The choice of method depends on factors such as the bioburden of the product and the desired SAL.

Method VDmax (Verification Dose for a Maximum Bioburden):

This method is used to substantiate a predetermined sterilization dose (e.g., 25 kGy or 15 kGy).[12]

- Bioburden Determination: Determine the average bioburden of the product from 10 samples from three different production lots (total of 30 samples). The average bioburden must be below a certain limit for the chosen sterilization dose (e.g., ≤ 1000 CFU for VDmax 25).[12]
- Verification Dose Selection: Based on the average bioburden, select the appropriate verification dose from the tables in ISO 11137-2.
- Verification Dose Experiment: Irradiate 10 product samples at the selected verification dose.
- Sterility Testing: Perform sterility tests on the 10 irradiated samples.
- Interpretation:
  - If one or zero positive sterility tests are found, the sterilization dose is substantiated.
  - If two positive tests are found, a confirmatory test with another 10 samples is required. If there are zero positives in the confirmatory test, the dose is substantiated.[12]
  - If the number of positives exceeds the acceptance criteria, the sterilization dose is not substantiated, and a higher dose or a different dose-setting method must be used.

Method 1 (Bioburden/Bioresistance-Based):



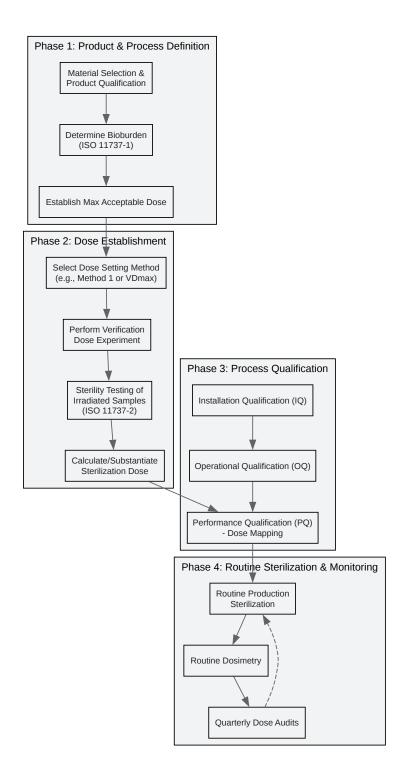
This method establishes a custom sterilization dose based on the product's bioburden number and its resistance to radiation.

- Bioburden Determination: Determine the average bioburden from 10 samples from three separate production lots.
- Verification Dose Selection: Select a verification dose from the tables in ISO 11137-2 that corresponds to the average bioburden and a SAL of 10<sup>-2</sup>.
- Verification Dose Experiment: Irradiate 100 product samples at the selected verification dose.
- Sterility Testing: Perform sterility tests on all 100 irradiated samples.
- Interpretation and Dose Calculation:
  - If two or fewer positive sterility tests are found, the result is acceptable.
  - The sterilization dose is then calculated using a formula provided in ISO 11137-2 that extrapolates from the verification dose results to the dose required to achieve a  $10^{-6}$  SAL.

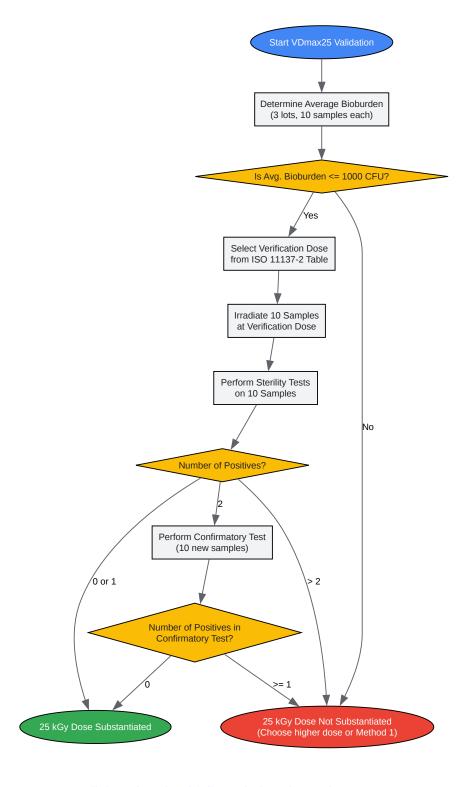
#### **Visualizations**

#### **Cobalt-60 Sterilization Validation Workflow**









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